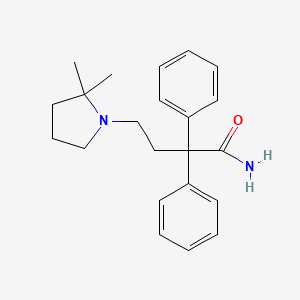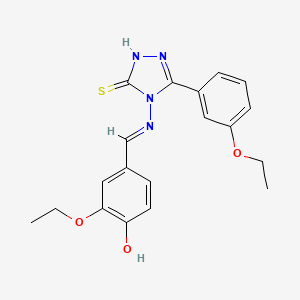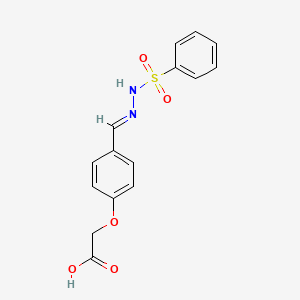
3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butil-5-((1,3-difenil-1H-pirazol-4-il)metileno)-2-tioxotiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona fusionado con una porción de pirazol. Ha despertado interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-Butil-5-((1,3-difenil-1H-pirazol-4-il)metileno)-2-tioxotiazolidin-4-ona normalmente implica los siguientes pasos:
Formación de la porción de pirazol: La síntesis comienza con la preparación de 1,3-difenil-1H-pirazol. Esto se puede lograr mediante la condensación de fenilhidrazina con acetofenona en condiciones ácidas.
Formación del anillo de tiazolidinona: El siguiente paso implica la formación del anillo de tiazolidinona. Esto generalmente se hace haciendo reaccionar una tioamida adecuada con una α-halocetona.
Reacción de acoplamiento final: El paso final es el acoplamiento de la porción de pirazol con el anillo de tiazolidinona. Esto generalmente se logra mediante una reacción de condensación de Knoevenagel, donde el aldehído de pirazol reacciona con la tiazolidinona en presencia de una base como la piperidina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y sistemas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo tioxo, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol o al grupo tioxo, lo que da como resultado la formación de dihidropirazoles o tioles, respectivamente.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo de tiazolidinona, donde el grupo tioxo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de aluminio y litio (LiAlH₄) se utilizan a menudo.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Principales productos formados
Oxidación: Sulfóxidos o sulfonas.
Reducción: Dihidropirazoles o tioles.
Sustitución: Varias tiazolidinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, 3-Butil-5-((1,3-difenil-1H-pirazol-4-il)metileno)-2-tioxotiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto ha mostrado potencial como agente antimicrobiano y antifúngico. Los estudios han indicado que puede inhibir el crecimiento de varias cepas bacterianas y fúngicas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos.
Medicina
En medicina, el compuesto se está investigando por sus posibles propiedades antiinflamatorias y anticancerígenas. Los estudios preliminares sugieren que puede modular ciertas vías biológicas involucradas en la inflamación y la proliferación de células cancerosas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una estabilidad térmica mejorada o características ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Butil-5-((1,3-difenil-1H-pirazol-4-il)metileno)-2-tioxotiazolidin-4-ona involucra su interacción con varios objetivos moleculares. Por ejemplo, se cree que su actividad antimicrobiana resulta de la inhibición de enzimas clave involucradas en la síntesis de la pared celular bacteriana. Sus efectos antiinflamatorios pueden deberse a la modulación de la producción de citoquinas y la inhibición de mediadores inflamatorios. En la investigación del cáncer, el compuesto puede inducir la apoptosis en las células cancerosas al activar vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidinonas: Compuestos como la 2,4-tiazolidindiona comparten una estructura central similar pero difieren en sus sustituyentes.
Pirazoles: El 1,3-difenil-1H-pirazol es un análogo más simple sin el anillo de tiazolidinona.
Tioamidas: Compuestos como la tioacetamida tienen grupos funcionales similares que contienen azufre.
Singularidad
Lo que distingue a 3-Butil-5-((1,3-difenil-1H-pirazol-4-il)metileno)-2-tioxotiazolidin-4-ona es la combinación de sus características estructurales de los anillos de tiazolidinona y pirazol. Esta combinación única imparte reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Número CAS |
623940-34-1 |
|---|---|
Fórmula molecular |
C23H21N3OS2 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-2-3-14-25-22(27)20(29-23(25)28)15-18-16-26(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3/b20-15- |
Clave InChI |
PYMKQLKALAPBQE-HKWRFOASSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)


![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
